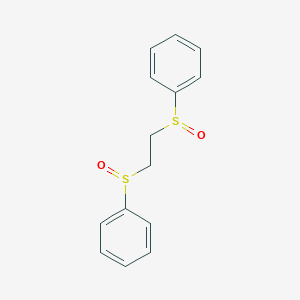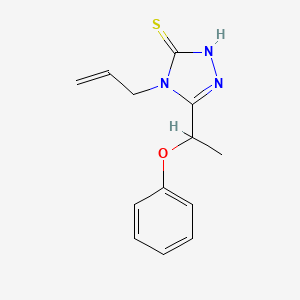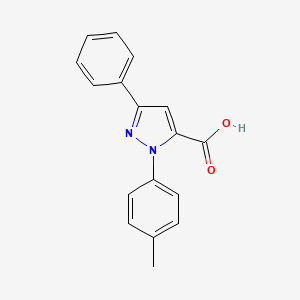
1,2-Bis(phenylsulfinyl)ethane
Overview
Description
1,2-Bis(phenylsulfinyl)ethane is a useful research compound. Its molecular formula is C14H14O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transition Metal Complexes
1,2-Bis(phenylsulfinyl)ethane has been utilized in the synthesis and characterization of transition metal complexes. Musgrave and Kent (1972) synthesized complexes with this compound and examined their properties using infrared and visible-uv diffuse reflectance spectroscopy (Musgrave & Kent, 1972).
Photochromic Complexes and Spectroscopy
King et al. (2013) investigated a ruthenium sulfoxide complex involving this compound. They employed 2-color Pump-Repump-Probe spectroscopy to study isomerization dynamics of this complex, revealing novel insights into its photochromic properties (King et al., 2013).
Coordination Modes in Organometallic Chemistry
Sousa et al. (2009) explored different coordination modes of disulfoxides towards diorganotin(IV) dichlorides, including those with this compound. This research enhances understanding of metal-ligand interactions in organometallic compounds (Sousa et al., 2009).
Synthesis of Sulfones
Xie et al. (2013) developed a base-mediated addition reaction using 1,2-bis(phenylsulfonyl)ethane for the synthesis of sulfones. This method represents a novel approach in the field of organic synthesis (Xie et al., 2013).
Catalysis and Polymerization
Lotfi et al. (2019) synthesized a class of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane and utilized it as a ligand for metal complexes that can catalyze olefin polymerization. This application demonstrates the potential of this compound derivatives in catalysis and materials science (Lotfi et al., 2019).
Coordination Polymers and Luminescent Properties
Jian-Rong Li et al. (2004) reported the synthesis of novel lanthanide coordination polymers with 1,2-bis(ethylsulfinyl)ethane. They also investigated the luminescent properties of these polymers, indicating potential applications in materials science and photonics (Jian-Rong Li et al., 2004).
Mechanism of Action
- The primary targets for 1,2-Bis(phenylsulfinyl)ethane are not well-documented in the literature. However, it is commonly used as a ligand in transition metal catalysis, particularly with palladium complexes . As a ligand, it interacts with metal centers and facilitates various reactions.
- Specifically, in allylic C-H oxidation, it serves as a catalyst, enabling the selective oxidation of allylic C-H bonds to form branched allylic esters, macrocycles, and amino alcohol derivatives .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Future Directions
Biochemical Analysis
Biochemical Properties
1,2-Bis(phenylsulfinyl)ethane plays a significant role in biochemical reactions, particularly as a catalyst for allylic C-H oxidation. This compound interacts with various enzymes and proteins, facilitating the preparation of branched allylic esters, macrocycles, and amino alcohol derivatives . The nature of these interactions involves the activation of specific enzymes that catalyze oxidation reactions, thereby enhancing the efficiency of biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a catalyst in oxidation reactions can lead to changes in the cellular redox state, impacting the overall metabolic activity of the cell . Additionally, this compound may affect the expression of genes involved in oxidative stress responses, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme activation. The compound acts as a ligand, binding to specific enzymes and facilitating their catalytic activity. This binding interaction leads to enzyme activation, resulting in the oxidation of substrates and the formation of desired products . Additionally, this compound may influence gene expression by modulating transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under sealed, dry conditions at room temperature . Prolonged exposure to environmental factors may lead to its degradation, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects by enhancing enzymatic activity and promoting oxidative reactions. At higher dosages, this compound may exhibit toxic or adverse effects, potentially leading to cellular damage and oxidative stress . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidation reactions. The compound interacts with enzymes and cofactors that facilitate the oxidation of substrates, leading to the formation of specific products . These metabolic pathways are crucial for maintaining cellular redox balance and supporting various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s ability to interact with these transporters and proteins determines its localization and accumulation within cells . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for ensuring the compound’s optimal activity and effectiveness in biochemical reactions.
Properties
IUPAC Name |
2-(benzenesulfinyl)ethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZMCUCIIIAHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422904 | |
| Record name | 1,2-Bis(phenylsulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-21-4 | |
| Record name | 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(phenylsulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,2-Ethanediyldisulfinyl)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,2-Bis(phenylsulfinyl)ethane?
A1: this compound (C₁₄H₁₄O₂S₂) has a molecular weight of 278.38 g/mol. It exists as two diastereomers: meso and racemic. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, confirm its structure and distinguish between the isomers. For detailed spectroscopic data, refer to the analysis provided in [].
Q2: How does the structure of this compound influence its coordination behavior?
A2: The presence of two sulfinyl groups (S=O) in this compound allows it to act as a bidentate ligand, coordinating to metal centers like Palladium(II) through either both oxygen atoms (O,O'-binding mode) or one oxygen and one sulfur atom (O,S'-binding mode) [, , , , ]. This versatility in coordination modes influences its applications in catalysis.
Q3: How does this compound function as a catalyst in organic reactions?
A3: this compound, particularly when complexed with palladium(II) acetate (known as the White catalyst), exhibits catalytic activity in various organic transformations. It plays a crucial role in allylic C–H oxidation [, ], C-Aryl glycoside formation [], and intramolecular oxidative cyclization of terminal olefins [].
Q4: What factors influence the catalytic activity of this compound complexes?
A4: The nature of the metal center, the counterions present, and the solvent system significantly impact the catalytic activity of this compound complexes. For instance, replacing trifluoroacetate ligands with acetate ligands in palladium(II) complexes significantly reduces the favorability of this compound coordination [].
Q5: Can you provide an example of how reaction conditions impact selectivity when using this compound as a catalyst?
A5: In the allylic oxidation of 2-allylbenzoic acids, the use of this compound palladium(II) acetate catalyst with oxygen in DMSO yields different products depending on the pH. Acidic conditions favor 3-ethylidenephthalides, while basic conditions lead to 3-vinylphthalides, highlighting the importance of reaction conditions on product selectivity [].
Q6: How can this compound be purified?
A7: Common purification techniques for this compound include washing with cold ethanol, recrystallization from acetone, and silica gel column chromatography using a methanol/dichloromethane eluent system [].
Q7: Are there any reported applications of this compound in materials chemistry?
A8: While its use as a ligand in coordination polymers has been explored [, ], there's limited information available on its applications in materials chemistry. Further research is needed to fully understand its potential in this field.
Q8: Has this compound been studied using computational chemistry methods?
A9: While computational studies on the photoisomerization dynamics of a ruthenium complex containing this compound have been conducted [], broader computational investigations into its properties and reactivity are limited.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)













